molecular formula C14H20N6O2 B7151393 N-[3-(dimethylamino)-2-hydroxy-2-methylpropyl]-4-(tetrazol-1-yl)benzamide

N-[3-(dimethylamino)-2-hydroxy-2-methylpropyl]-4-(tetrazol-1-yl)benzamide

Cat. No.: B7151393
M. Wt: 304.35 g/mol
InChI Key: LRNDUUHRIOCQSO-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)-2-hydroxy-2-methylpropyl]-4-(tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a tetrazole ring and a dimethylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)-2-hydroxy-2-methylpropyl]-4-(tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the benzamide core, followed by the introduction of the tetrazole ring and the dimethylamino group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)-2-hydroxy-2-methylpropyl]-4-(tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-[3-(dimethylamino)-2-hydroxy-2-methylpropyl]-4-(tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(dimethylamino)-2-hydroxy-2-methylpropyl]-4-(tetrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Shares the dimethylamino group but differs in the core structure.

    N’-[1,3-benzothiazol-2-yl]-arylamides: Contains a benzothiazole ring instead of a tetrazole ring.

    N-[3-(dimethylamino)propyl]methacrylamide: Similar in having a dimethylamino group but with a different functional group arrangement.

Uniqueness

N-[3-(dimethylamino)-2-hydroxy-2-methylpropyl]-4-(tetrazol-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tetrazole ring, in particular, offers unique binding properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

N-[3-(dimethylamino)-2-hydroxy-2-methylpropyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-14(22,9-19(2)3)8-15-13(21)11-4-6-12(7-5-11)20-10-16-17-18-20/h4-7,10,22H,8-9H2,1-3H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNDUUHRIOCQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)N2C=NN=N2)(CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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